molecular formula C13H11BrNO4- B061040 (R)-5-Phthalimido-2-bromovaleric acid CAS No. 179090-36-9

(R)-5-Phthalimido-2-bromovaleric acid

Cat. No.: B061040
CAS No.: 179090-36-9
M. Wt: 325.13 g/mol
InChI Key: FCGBPUWRRBLODE-SNVBAGLBSA-N
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Description

®-5-Phthalimido-2-bromovaleric acid is an organic compound characterized by the presence of a phthalimido group, a bromine atom, and a valeric acid backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with valeric acid, which undergoes bromination to introduce the bromine atom at the 2-position.

    Phthalimido Group Introduction: The phthalimido group is introduced via a nucleophilic substitution reaction. This involves reacting the brominated valeric acid with potassium phthalimide in the presence of a suitable solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 100-120°C) to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the synthesis of ®-5-Phthalimido-2-bromovaleric acid can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of automated systems can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in ®-5-Phthalimido-2-bromovaleric acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the valeric acid moiety.

    Hydrolysis: The phthalimido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or substituted amines.

    Oxidation Products: Oxidation typically yields carboxylic acids or ketones.

    Reduction Products: Reduction can produce alcohols or amines.

    Hydrolysis Products: Hydrolysis of the phthalimido group yields the corresponding amine and phthalic acid.

Scientific Research Applications

Chemistry

In organic synthesis, ®-5-Phthalimido-2-bromovaleric acid serves as a versatile intermediate for the preparation of various functionalized compounds. Its ability to undergo substitution reactions makes it valuable for constructing complex molecules.

Biology

The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its structural features allow for the exploration of new drug candidates with improved efficacy and reduced side effects.

Medicine

In medicinal chemistry, ®-5-Phthalimido-2-bromovaleric acid is investigated for its potential therapeutic applications. It can be used to develop novel drugs targeting specific biological pathways.

Industry

In the chemical industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which ®-5-Phthalimido-2-bromovaleric acid exerts its effects depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. The phthalimido group can also interact with biological targets, influencing molecular pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    ®-5-Phthalimido-2-chlorovaleric acid: Similar structure but with a chlorine atom instead of bromine.

    ®-5-Phthalimido-2-iodovaleric acid: Contains an iodine atom, which can affect its reactivity and applications.

    ®-5-Phthalimido-2-fluorovaleric acid: The fluorine atom imparts different chemical properties compared to bromine.

Uniqueness

®-5-Phthalimido-2-bromovaleric acid is unique due to the presence of the bromine atom, which influences its reactivity and the types of reactions it can undergo. The bromine atom’s size and electronegativity make it distinct from other halogenated analogs, affecting its behavior in chemical and biological systems.

This detailed overview provides a comprehensive understanding of ®-5-Phthalimido-2-bromovaleric acid, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R)-2-bromo-5-(1,3-dioxoisoindol-2-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO4/c14-10(13(18)19)6-3-7-15-11(16)8-4-1-2-5-9(8)12(15)17/h1-2,4-5,10H,3,6-7H2,(H,18,19)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGBPUWRRBLODE-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC[C@H](C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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